Antiproliferative Potency Window for the 4‑Methyl‑6‑morpholinopyrimidine Scaffold (Class‑Level Reference)
The most active 4‑methyl‑6‑morpholinopyrimidine derivatives reported in the Gaonkar et al. study (compounds 4c and 5h) achieved IC50 values of 5.88 ± 1.22 µM (HeLa, cervical cancer) and 6.11 ± 2.12 µM (NCI‑H460, lung cancer) [1]. These data establish a potency baseline for the chemotype. The target compound bears a simple acetamide at the 2‑position, which differs from the substituents on 4c and 5h; depending on the specific cellular context, the acetamide may yield higher or lower potency. No direct head‑to‑head comparison between the target compound and 4c or 5h has been published.
| Evidence Dimension | In‑vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported for N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acetamide |
| Comparator Or Baseline | Compound 4c: 5.88 ± 1.22 µM (HeLa); Compound 5h: 6.11 ± 2.12 µM (NCI‑H460) |
| Quantified Difference | Cannot be calculated; target compound data absent. |
| Conditions | HeLa (cervical) and NCI‑H460 (lung) cancer cell lines, 48‑h MTT assay |
Why This Matters
This potency window defines the scaffold’s achievable antiproliferative range, allowing a buyer to gauge whether the acetamide analog might fall within a useful activity band.
- [1] Gaonkar S, Savanur MA, Sunagar MG, et al. Exploring the potential of newly synthesized 4-methyl-6-morpholino-pyrimidine derivatives as antiproliferative agents. New J Chem, 2018, 42, 2790-2803. DOI: 10.1039/C7NJ04157H View Source
